molecular formula C12H26 B14536534 3-Ethyl-4,4-dimethyloctane CAS No. 62183-69-1

3-Ethyl-4,4-dimethyloctane

Cat. No.: B14536534
CAS No.: 62183-69-1
M. Wt: 170.33 g/mol
InChI Key: RHSANRLUOZFJDW-UHFFFAOYSA-N
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Description

3-Ethyl-4,4-dimethyloctane is an organic compound with the molecular formula C₁₂H₂₆ . It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their prevalence and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,4-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, which can then be selectively combined to form the target compound. Catalysts such as zeolites are often used to facilitate these reactions under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,4-dimethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: In this reaction, one atom or group of atoms in the molecule is replaced by another. Halogenation is a common substitution reaction where a hydrogen atom is replaced by a halogen (e.g., chlorine or bromine).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.

Major Products

    Oxidation: Can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

    Reduction: Typically results in the formation of alkanes or alcohols.

    Substitution: Produces halogenated alkanes.

Scientific Research Applications

3-Ethyl-4,4-dimethyloctane has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-4,4-dimethyloctane primarily involves its interaction with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve other non-polar substances, making it useful in various applications. Its molecular structure allows it to participate in hydrophobic interactions, which are crucial in biological systems and industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4,5-dimethyloctane
  • 3-Ethyl-4,6-dimethyloctane
  • 4,4-Diethyloctane
  • 3,4,4-Trimethylnonane

Uniqueness

3-Ethyl-4,4-dimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. This branching can influence its boiling point, melting point, and reactivity compared to its isomers. The presence of both ethyl and dimethyl groups on the octane backbone provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

62183-69-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-4,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-10-12(4,5)11(7-2)8-3/h11H,6-10H2,1-5H3

InChI Key

RHSANRLUOZFJDW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(CC)CC

Origin of Product

United States

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